molecular formula C11H22N2O2 B1389273 N-tert-butyl-2-(4-piperidinyloxy)acetamide CAS No. 912761-67-2

N-tert-butyl-2-(4-piperidinyloxy)acetamide

Cat. No.: B1389273
CAS No.: 912761-67-2
M. Wt: 214.3 g/mol
InChI Key: GVZIFIHCXVTZKY-UHFFFAOYSA-N
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Description

This compound is characterized by its white crystalline powder form and its solubility in both water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(4-piperidinyloxy)acetamide typically involves the reaction of tert-butylamine with 2-(4-piperidinyloxy)acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: tert-butylamine and 2-(4-piperidinyloxy)acetyl chloride.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a low temperature to control the reaction rate.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(4-piperidinyloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of N-tert-butyl-2-(4-piperidinyloxy)acetic acid.

    Reduction: Formation of N-tert-butyl-2-(4-piperidinyloxy)ethanol.

    Substitution: Formation of N-tert-butyl-2-(4-azidopiperidinyloxy)acetamide.

Scientific Research Applications

N-tert-butyl-2-(4-piperidinyloxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(4-piperidinyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-(3-piperidinyloxy)acetamide
  • tert-Butyl (4-piperidinyloxy)acetate
  • N,N-Diethyl-2-(4-piperidinyloxy)acetamide

Uniqueness

N-tert-butyl-2-(4-piperidinyloxy)acetamide stands out due to its specific structural features, such as the tert-butyl group and the piperidinyloxy moiety, which confer unique chemical and biological properties. These features make it particularly useful in applications where stability and reactivity are crucial.

Properties

IUPAC Name

N-tert-butyl-2-piperidin-4-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)13-10(14)8-15-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZIFIHCXVTZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225306
Record name N-(1,1-Dimethylethyl)-2-(4-piperidinyloxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912761-67-2
Record name N-(1,1-Dimethylethyl)-2-(4-piperidinyloxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912761-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-2-(4-piperidinyloxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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